molecular formula C25H19F3N2O2 B2890333 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 866137-72-6

4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No.: B2890333
CAS No.: 866137-72-6
M. Wt: 436.434
InChI Key: PLQSTEQNBGCEAI-UHFFFAOYSA-N
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Description

This compound is a structurally diverse molecule with immense potential for scientific research applications. It has a molecular formula of C25H19F3N2O2, an average mass of 436.426 Da, and a mono-isotopic mass of 436.139862 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C25H19F3N2O2 . Unfortunately, the specific structural details or 3D conformation are not provided in the available sources.

Scientific Research Applications

Quinoline Derivatives in Biological and Nonlinear Optical Research

Quinoline and its derivatives, including compounds like 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline, have garnered significant attention in both biological and nonlinear optical (NLO) research. Studies have demonstrated their potential in this field through synthesis and analysis using various analytical techniques and density functional theory (DFT) calculations. These studies reveal that quinoline derivatives are chemically stable with excellent electron donating capabilities and promising NLO properties, indicating their potential in technology-related applications (Khalid et al., 2019).

Development of Self-Polymerizable Quinoxaline Monomers

Research has also delved into the development of self-polymerizable quinoxaline monomers, aiming to increase their susceptibility to aromatic nucleophilic substitution reactions. This led to the creation of high molecular weight poly(phenylquinoxaline)s (PPQs), which can be derived from similar quinoline-based compounds. These PPQs demonstrate high intrinsic viscosities and notable glass transition temperatures, showcasing their potential in material science and engineering applications (Klein et al., 2001).

Properties

IUPAC Name

4-methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O2/c1-16-20-14-15-30(17-10-12-19(13-11-17)32-25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSTEQNBGCEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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